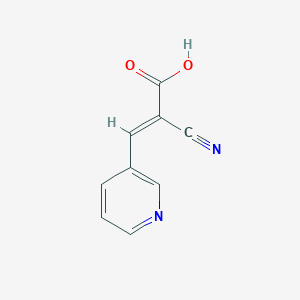

2-Cyano-3-(3-pyridinyl)acrylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(E)-2-cyano-3-pyridin-3-ylprop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O2/c10-5-8(9(12)13)4-7-2-1-3-11-6-7/h1-4,6H,(H,12,13)/b8-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJDCYAGLGBTHKD-XBXARRHUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C=C(C#N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CN=C1)/C=C(\C#N)/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Computational and Theoretical Investigations of 2 Cyano 3 3 Pyridinyl Acrylic Acid

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) has emerged as a principal method for the computational study of molecular systems. Its balance of accuracy and computational cost makes it an ideal tool for investigating the electronic structure and properties of organic molecules like 2-Cyano-3-(3-pyridinyl)acrylic acid.

The electronic properties of a molecule are paramount in determining its reactivity and its potential in optoelectronic applications. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this understanding. The HOMO represents the ability of a molecule to donate an electron, while the LUMO signifies its ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap, is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more polarizable and has a higher chemical reactivity.

While specific DFT calculations for this compound are not detailed in the search results, studies on analogous compounds provide valuable insights. For instance, theoretical studies on similar cyanoacrylic acid derivatives have been performed to calculate their HOMO-LUMO energies and energy gaps.

| Property | Calculated Value (eV) - Illustrative |

| EHOMO | Value not available |

| ELUMO | Value not available |

| Energy Gap (ΔE) | Value not available |

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, hyperconjugative interactions, and the delocalization of electron density within a molecule. It provides a detailed picture of the bonding and antibonding interactions between atoms. In a molecule like this compound, NBO analysis would reveal the extent of electron delocalization between the pyridine (B92270) ring, the cyano group, and the acrylic acid moiety. These interactions are crucial for understanding the molecule's stability and its electronic properties. Although specific NBO analysis data for this compound is not present in the search results, studies on similar systems often highlight significant charge transfer from the aromatic ring to the electron-withdrawing cyano and carboxylic acid groups.

The Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution within a molecule. It is used to predict the sites for electrophilic and nucleophilic attack. In an MEP map, regions of negative potential (typically colored in shades of red) indicate an excess of electrons and are susceptible to electrophilic attack, while regions of positive potential (colored in shades of blue) are electron-deficient and are prone to nucleophilic attack. For this compound, the MEP map would likely show negative potential around the nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylic acid, as well as the nitrogen of the cyano group, indicating these as potential sites for interaction with electrophiles. Conversely, the hydrogen atoms would exhibit a positive potential.

Thermodynamic Functions and Stability Studies

Theoretical calculations can also predict the thermodynamic properties of a molecule, such as its enthalpy, entropy, and Gibbs free energy, at different temperatures. These parameters are essential for understanding the stability of the molecule and its behavior in chemical reactions. Studies on related compounds have utilized DFT to calculate these thermodynamic functions, providing insights into their thermal stability. However, specific thermodynamic data for this compound were not found in the provided search results.

| Thermodynamic Property | Calculated Value - Illustrative |

| Enthalpy (H) | Value not available |

| Entropy (S) | Value not available |

| Gibbs Free Energy (G) | Value not available |

Prediction of Non-Linear Optical (NLO) Properties

Molecules with extended π-conjugated systems and significant charge asymmetry can exhibit non-linear optical (NLO) properties, making them suitable for applications in photonics and optoelectronics. The key parameters for NLO activity are the molecular polarizability (α) and the first-order hyperpolarizability (β). DFT calculations are a common method for predicting these properties. The presence of the electron-donating pyridine ring and the electron-withdrawing cyano and acrylic acid groups in this compound suggests that it may possess NLO properties. Computational studies on similar donor-π-acceptor molecules have often revealed significant NLO responses. However, specific calculated values for the polarizability and hyperpolarizability of this compound are not available in the provided search results.

| NLO Property | Calculated Value - Illustrative |

| Polarizability (α) | Value not available |

| First Hyperpolarizability (β) | Value not available |

Computational Studies on Charge Transfer Characteristics

Computational and theoretical investigations play a crucial role in understanding the electronic structure and charge transfer properties of molecules like this compound. These studies, primarily employing Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), provide deep insights into the molecule's behavior, particularly its potential applications in fields such as dye-sensitized solar cells and nonlinear optics, where charge transfer is a fundamental process.

The structure of this compound can be described as a donor-π-acceptor (D-π-A) system. In this arrangement, an electron-donating part of the molecule is connected to an electron-accepting part through a π-conjugated bridge. This architecture is crucial for facilitating intramolecular charge transfer (ICT) upon photoexcitation. In the case of this compound, the cyano and carboxylic acid groups act as strong electron acceptors, while the pyridinyl ring can act as a part of the π-system.

Theoretical studies on similar cyano-containing and pyridine-based organic molecules have demonstrated that their electronic and charge transfer properties are finely tunable by modifying their molecular structure. These investigations typically focus on the analysis of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, often referred to as the HOMO-LUMO gap, is a key parameter that influences the molecule's electronic transitions and reactivity.

Upon absorption of light, an electron is promoted from the HOMO to the LUMO. In D-π-A systems, the HOMO is typically localized on the electron-donating moiety, while the LUMO is localized on the electron-accepting moiety. This spatial separation of the frontier orbitals upon excitation leads to a net charge transfer from the donor to the acceptor part of the molecule.

Computational models allow for the calculation of various parameters that characterize the charge transfer process. These include the energies of the HOMO and LUMO, the HOMO-LUMO gap, the excitation energies corresponding to electronic transitions, and the oscillator strengths, which are a measure of the probability of a given transition.

While specific experimental and computational data for this compound is not extensively available in the public domain, we can infer its likely charge transfer characteristics based on the well-documented behavior of analogous compounds. The following tables present illustrative data based on typical values found in the literature for similar pyridine and acrylic acid derivatives, calculated using DFT and TD-DFT methods.

Table 1: Calculated Frontier Molecular Orbital Energies and HOMO-LUMO Gap

| Parameter | Energy (eV) |

| HOMO | -6.5 to -6.0 |

| LUMO | -3.0 to -2.5 |

| HOMO-LUMO Gap | 3.5 to 3.0 |

Note: These values are representative and can vary depending on the specific computational method and basis set used.

The HOMO-LUMO gap in this range is indicative of a molecule that absorbs light in the ultraviolet-visible region, a prerequisite for many photophysical applications.

Table 2: Calculated Excitation Energies, Oscillator Strengths, and Transition Nature

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

| S0 → S1 | 3.2 - 3.5 | 387 - 354 | > 0.5 | HOMO → LUMO (π → π*) |

| S0 → S2 | 3.8 - 4.2 | 326 - 295 | < 0.2 | HOMO-1 → LUMO |

Note: S0 represents the ground state, while S1 and S2 represent the first and second singlet excited states, respectively. The data is illustrative.

The primary electronic transition (S0 → S1) is expected to be a π → π* transition with a significant oscillator strength, corresponding to the promotion of an electron from the HOMO to the LUMO. This transition is directly responsible for the intramolecular charge transfer character of the excited state. The analysis of the molecular orbitals involved would likely show a clear shift in electron density from the vicinity of the pyridinyl ring and the acrylic acid backbone towards the cyano and carboxyl groups upon this excitation.

Further computational analyses, such as Natural Bond Orbital (NBO) analysis, can provide a more quantitative measure of the charge distribution in both the ground and excited states, confirming the extent of charge transfer. The molecular electrostatic potential (MEP) maps are also valuable tools to visualize the electron-rich and electron-deficient regions of the molecule, further illustrating the D-π-A character and the direction of charge transfer.

Derivatives and Analogues of 2 Cyano 3 3 Pyridinyl Acrylic Acid

Synthesis of Substituted Pyridine (B92270) Rings

The synthesis of derivatives of 2-Cyano-3-(3-pyridinyl)acrylic acid often begins with the strategic construction of a substituted pyridine ring. This foundational step allows for the introduction of various functional groups that can modulate the electronic and steric properties of the final molecule.

A common and effective method for creating substituted pyridine rings is through multi-component reactions. For instance, the synthesis of N-alkyl-3-cyano-2-pyridones can be achieved in a two-step process. mdpi.com The initial step involves the reaction of substituted anilines with ethyl cyanoacetate (B8463686) to form N-alkylated-2-cyanoacetamide derivatives. mdpi.comsciforum.net These intermediates are then reacted with acetylacetone (B45752) in the presence of a base like potassium hydroxide (B78521) to yield the desired 3-cyano-2-pyridone derivatives. mdpi.comsciforum.net This method is valued for its efficiency and use of mild reaction conditions. mdpi.com

Another versatile approach for synthesizing multi-substituted pyrrole (B145914) derivatives, which can be considered analogues, is the Van Leusen [3+2] cycloaddition reaction. nih.gov This reaction utilizes tosylmethyl isocyanides (TosMICs) and electron-deficient compounds to construct the pyrrole ring, offering a convenient route to a broad range of substituted heterocyclic compounds. nih.gov

Furthermore, the core this compound can be synthesized via the Knoevenagel condensation. This reaction involves the condensation of 3-pyridinecarbaldehyde with cyanoacetic acid, typically catalyzed by a base such as piperidine (B6355638). prepchem.com

Modifications of the Acrylic Acid Moiety

The acrylic acid portion of this compound offers a reactive handle for a variety of chemical transformations, enabling the creation of diverse derivatives with tailored properties.

Esterification of the Carboxylic Acid Group

Esterification of the carboxylic acid group is a frequently employed modification. This can be achieved through several methods, including transesterification. For example, 2-cyano-3,3-diarylacrylic acid esters can be prepared by reacting a corresponding methyl or ethyl ester with a higher-boiling alcohol in the presence of a base like sodium carbonate, with continuous removal of the lower-boiling alcohol. google.com This process is particularly useful for synthesizing esters with long aliphatic chains, such as 2-ethylhexyl esters. google.com The starting diarylacrylic acid methyl or ethyl esters themselves can be obtained by reacting a benzophenone (B1666685) with an activated cyanoacetic ester. google.com

Another approach involves the direct reaction of a carboxylic acid with an alcohol. For instance, (E)-2-Cyano-3-(2,3-dimethoxyphenyl)acrylic acid was synthesized by reacting 2,3-dimethoxybenzaldehyde (B126229) with cyanoacetic acid in a mixture of methanol (B129727) and acetonitrile (B52724) with piperidine as a catalyst. nih.gov

Amide Formation with Amines

The carboxylic acid group readily undergoes amide formation upon reaction with primary or secondary amines, leading to a wide array of acrylamide (B121943) derivatives. This transformation is often facilitated by activating the carboxylic acid, for instance, by converting it to an acyl chloride. A one-pot procedure for amide synthesis involves treating the carboxylic acid with thionyl chloride in N,N-dimethylacetamide (DMAC) followed by the addition of the amine. researchgate.net This method is efficient and avoids the need for isolating the intermediate acyl chloride. researchgate.net

Organophosphorus catalysis provides a modern and versatile platform for amide bond formation. A three-component condensation of amines, carboxylic acids, and pyridine N-oxides, catalyzed by a phosphetane, can generate 2-amidopyridines in a single step. nih.gov This method is notable for its ability to combine amide synthesis and functionalization in a tandem catalytic cascade. nih.gov

The synthesis of 2-cyanoarylacrylamide derivatives has been reported, and these compounds exhibit interesting fluorescence properties due to the formation of hydrogen-bonded dimers. nih.gov

Incorporation into Polymeric Structures and Copolymers

The double bond in the acrylic acid moiety of this compound and its derivatives makes them suitable monomers for polymerization and copolymerization, leading to materials with unique properties.

For example, novel octyl 2-cyano-3-phenyl-2-propenoates, synthesized via Knoevenagel condensation, have been successfully copolymerized with styrene (B11656) using radical initiation. chemrxiv.org The composition of the resulting copolymers can be determined by elemental analysis. chemrxiv.org

Furthermore, poly(trans-3-(3-pyridyl)acrylic acid) has been used in conjunction with multi-walled carbon nanotubes (MWCNTs) to fabricate conductive polymer membranes. mdpi.com These membranes are prepared by electrochemical polymerization and have shown promise in the simultaneous electrochemical detection of catechol and hydroquinone. mdpi.com

Heteroaryl Substitutions (e.g., Thiophene (B33073), Pyrazole (B372694), Furan (B31954) Analogues)

Replacing the pyridine ring with other heteroaromatic systems like thiophene, pyrazole, or furan leads to a class of analogues with distinct electronic and biological profiles.

For instance, 2-cyano-3-(2-thienyl)acrylic acid has been developed as a matrix for matrix-assisted laser desorption/ionization (MALDI) mass spectrometry. researchgate.net This thiophene analogue demonstrates broad utility in the analysis of various classes of compounds. researchgate.net

In the realm of medicinal chemistry, 3-pyridinecarbonitrile analogues with a furan substituent at the C-5 position have been investigated as potent inhibitors of PKCθ. nih.gov Further modifications, replacing the furan with bicyclic heteroaryl rings like benzofuran, have led to even more potent inhibitors. nih.gov

The synthesis of multi-substituted pyrrole derivatives, which can be considered analogues, is achievable through methods like the Van Leusen [3+2] cycloaddition. nih.gov

Effects of Substituents on Electronic Properties and Conformation

The introduction of various substituents onto the pyridine ring or modifications to the acrylic acid moiety has a profound impact on the electronic properties and three-dimensional conformation of the molecule.

In 2-cyanoarylacrylamide derivatives, the presence of electron-donating or electron-withdrawing substituents can influence the equilibrium between amide and iminol tautomers in solution. nih.gov This tautomerism, along with the formation of hydrogen-bonded dimers and π-π stacking interactions observed in the solid state, affects the fluorescence properties of these compounds. nih.gov

The electronic nature of substituents on heteroaryl rings also plays a crucial role. For example, the potency of C-5 substituted heteroaryl-3-pyridinecarbonitriles as PKCθ inhibitors is significantly influenced by the nature of the heteroaryl ring. nih.gov

Pharmacological and Biological Significance of 2 Cyano 3 3 Pyridinyl Acrylic Acid Derivatives

Enzyme Inhibition Studies

Tyrosinase Inhibition and Anti-Melanogenesis

Tyrosinase is a key enzyme in the biosynthesis of melanin, and its overactivity can lead to hyperpigmentation disorders. Consequently, the discovery of potent tyrosinase inhibitors is of great interest in the cosmetic and pharmaceutical industries. While direct studies on 2-Cyano-3-(3-pyridinyl)acrylic acid are limited, research on structurally related (E)-2-cyano-3-(substituted phenyl)acrylamide (CPA) derivatives has shed light on the potential of this chemical class. nih.gov These analogs, which share the linear β-phenyl-α,β-unsaturated carbonyl scaffold, have demonstrated significant inhibitory activity against mushroom tyrosinase. nih.gov

Docking simulations have suggested that these compounds can bind directly to the active site of tyrosinase, with a binding affinity potentially greater than that of the well-known inhibitor, kojic acid. nih.gov In cellular assays using B16F10 melanoma cells, certain CPA derivatives have been shown to suppress tyrosinase activity and melanogenesis in a dose-dependent manner, without exhibiting cytotoxicity. nih.gov The inhibitory activity is influenced by the substitution pattern on the phenyl ring, indicating that modifications to the aromatic system, such as the pyridine (B92270) ring in this compound, could modulate the potency of tyrosinase inhibition. Further investigation into pyrrole-based derivatives containing the cyano group has also yielded potent tyrosinase inhibitors, with one derivative, A12, showing an IC50 value of 0.97 μM, which is approximately 30 times more potent than kojic acid (IC50: 28.72 μM). patsnap.com

Table 1: Tyrosinase Inhibitory Activity of Related Cyano-Derivatives

| Compound | Target | IC50 (μM) | Cell Line | Key Findings | Reference |

|---|---|---|---|---|---|

| CPA2 | Mushroom Tyrosinase | - | B16F10 | Suppressed tyrosinase activity and melanogenesis. nih.gov | nih.gov |

| A12 (2-cyanopyrrole derivative) | Mushroom Tyrosinase | 0.97 | B16F10 | ~30-fold stronger inhibition than kojic acid. patsnap.com | patsnap.com |

| Kojic Acid (Reference) | Mushroom Tyrosinase | 28.72 | B16F10 | Standard tyrosinase inhibitor. patsnap.com | patsnap.com |

Photosystem II (PSII) Electron Transport Inhibition (Herbicidal Activity)

Cyanoacrylate derivatives have been identified as potent inhibitors of photosynthetic electron transport, a key process in plant growth, making them promising candidates for the development of novel herbicides. nih.gov Their mechanism of action is believed to involve the disruption of Photosystem II (PSII) by blocking the electron transfer from the primary quinone acceptor (QA) to the secondary quinone acceptor (QB). researchgate.net This inhibition is achieved by competing with the native plastoquinone (B1678516) for its binding site on the D1 protein of the PSII reaction center. bldpharm.com

Research on various 2-cyanoacrylate compounds has demonstrated significant herbicidal activities against a range of weeds. nih.gov For instance, certain derivatives have shown potent activity against Polypogon fugax and Poa annua, with inhibitory values surpassing that of the control herbicide NK-9717. nih.gov The introduction of different heterocyclic moieties, such as pyrazole (B372694) and 1,2,3-triazole, in place of the pyridyl ring in the lead compound NK-9717, has been shown to broaden the herbicidal spectrum. nih.gov This suggests that the 3-pyridinyl group in this compound could confer specific herbicidal properties, warranting further investigation into its efficacy against various plant species.

Table 2: Herbicidal Activity of 2-Cyanoacrylate Derivatives

| Compound(s) | Target Weed(s) | Inhibition (%) | Concentration | Key Findings | Reference |

|---|---|---|---|---|---|

| 9g | Polypogon fugax | 50 | 1500 g/ha | Potent herbicidal activity. nih.gov | nih.gov |

| 9i | Polypogon fugax | 70 | 1500 g/ha | Superior to control NK-9717. nih.gov | nih.gov |

| 10e | Polypogon fugax | 80 | 1500 g/ha | High inhibitory value. nih.gov | nih.gov |

| 10n | Polypogon fugax | 100 | 1500 g/ha | Complete inhibition observed. nih.gov | nih.gov |

| 10h | Poa annua | 50 | 1500 g/ha | Better than control NK-9717. nih.gov | nih.gov |

Dihydroorotate Dehydrogenase (DHODH) Inhibition (Antimalarial Potential)

Dihydroorotate dehydrogenase (DHODH) is a crucial enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, which is essential for the proliferation of the malaria parasite, Plasmodium falciparum. patsnap.com As such, DHODH has become a validated and promising target for the development of novel antimalarial drugs. patsnap.compatsnap.com The inhibition of this enzyme depletes the parasite's supply of pyrimidines, which are necessary for DNA and RNA synthesis, thereby halting its replication. patsnap.com

While direct studies on this compound are not extensively documented, the presence of a pyridine ring in other known DHODH inhibitors suggests the potential of this scaffold. nih.gov Structure-guided design approaches have led to the development of potent quinoline-based DHODH inhibitors, which share structural similarities with the pyridine-containing subject compound. sigmaaldrich.com For example, the quinoline-based analogue 41 has an IC50 of 9.71 ± 1.4 nM against DHODH. sigmaaldrich.com Furthermore, a review of DHODH inhibitors has highlighted the importance of pyridine scaffold-based compounds in targeting this enzyme. nih.gov These findings strongly support the investigation of this compound derivatives as potential DHODH inhibitors for the treatment of malaria.

Table 3: Inhibitory Activity of Related DHODH Inhibitors

| Compound | Target | IC50 (nM) | Key Findings | Reference |

|---|---|---|---|---|

| Brequinar (DUP785) | Human DHODH | 5.2 | Potent inhibitor with broad-spectrum antiviral activity. nih.gov | nih.gov |

| DSM265 | P. falciparum DHODH | 8.9 | Long-duration inhibitor. nih.gov | nih.gov |

| Analogue 41 (Quinoline-based) | DHODH | 9.71 ± 1.4 | Possesses significant oral bioavailability. sigmaaldrich.com | sigmaaldrich.com |

Malonyl-CoA Decarboxylase (MCD) Inhibition

Malonyl-CoA decarboxylase (MCD) is a key enzyme that regulates the cellular levels of malonyl-CoA, a critical molecule in fatty acid metabolism. frontiersin.org Malonyl-CoA acts as an inhibitor of carnitine palmitoyltransferase I (CPT-I), the rate-limiting enzyme in fatty acid oxidation. nih.gov By inhibiting MCD, the levels of malonyl-CoA increase, leading to a decrease in fatty acid oxidation and a corresponding increase in glucose oxidation. nih.gov This metabolic switch has therapeutic implications for a variety of conditions, including ischemic heart disease, diabetes, and certain types of cancer. frontiersin.orgnih.govnih.gov

The potential for this compound derivatives to act as MCD inhibitors is suggested by the discovery of other cyanoamide compounds with this activity. nih.gov A patent describing novel cyanoamide compounds as potent MCD inhibitors highlights the promise of this chemical class. nih.gov While specific data on the subject compound is not available, the general principle of targeting MCD with small molecules provides a strong rationale for exploring the activity of this compound derivatives in this area. The development of MCD inhibitors could offer a novel therapeutic strategy for managing metabolic disorders. nih.gov

Nicotinamide (B372718) Phosphoribosyltransferase (NAMPT) Inhibition

Nicotinamide phosphoribosyltransferase (NAMPT) is a rate-limiting enzyme in the salvage pathway of nicotinamide adenine (B156593) dinucleotide (NAD+) biosynthesis. nih.gov Given that many cancer cells exhibit an increased reliance on this pathway for their energy metabolism and survival, NAMPT has emerged as a promising target for cancer therapy. nih.gov The inhibition of NAMPT leads to the depletion of NAD+, which in turn triggers cancer cell death. nih.gov

Significantly, the trans-3-(pyridin-3-yl)acrylamide scaffold, which is the core structure of the subject compound, has been identified as a pivotal "cap group" in the design of potent NAMPT inhibitors. nih.gov Crystallographic studies have shown that the pyridine ring of these inhibitors can form crucial interactions within the NAMPT active site, mimicking the binding of the natural substrate, nicotinamide. mdpi.com For example, the NAMPT inhibitor FK866, which contains a (E)-3-(pyridin-3-yl)acrylamide moiety, has been shown to induce apoptosis in cancer cells by depleting NAD+ levels. nih.gov This direct evidence strongly supports the potential of this compound and its derivatives as a promising class of NAMPT inhibitors for oncological applications.

Table 4: NAMPT Inhibitory Activity of Related Compounds

| Compound | Target | IC50 (nM) | Cell Line | Key Findings | Reference |

|---|---|---|---|---|---|

| Compound 15 | NAMPT | 0.025 | A2780 (ovarian) | Subnanomolar antiproliferative activity. nih.gov | nih.gov |

| Compound 15 | NAMPT | 0.33 | MCF-7 (breast) | Potent antitumor activity in vivo. nih.gov | nih.gov |

| FK866 | NAMPT | - | HepG2 | Induces apoptosis via NAD+ depletion. nih.gov | nih.gov |

Soluble Guanylate Cyclase (sGC) Activation

Soluble guanylate cyclase (sGC) is a key enzyme in the nitric oxide (NO) signaling pathway. nih.gov Upon activation by NO, sGC catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), a second messenger that mediates a wide range of physiological effects, including vasodilation, inhibition of platelet aggregation, and neurotransmission. nih.gov In certain pathophysiological conditions, such as heart failure and pulmonary hypertension, the NO-sGC-cGMP signaling pathway is impaired. nih.gov Therefore, compounds that can directly activate sGC, independent of NO, are of significant therapeutic interest. nih.gov

sGC activators are a class of drugs that target the oxidized or heme-free form of the enzyme, which is prevalent in conditions of oxidative stress. nih.govnih.gov While there is no direct evidence of this compound acting as an sGC activator, the structural features of some known activators provide a basis for speculation. For instance, certain anthranilic acid derivatives have been shown to activate sGC. mdpi.com Moreover, modifications to pyridine-containing scaffolds have been demonstrated to switch a compound's activity from an sGC stimulator (which enhances the effect of NO) to an activator. mdpi.com The introduction of a fluoro substituent on a 1H-pyrazolo[3,4-b]pyridine moiety is one such example. mdpi.com These findings suggest that the this compound scaffold could potentially be modified to develop novel sGC activators, although further research is required to explore this possibility.

Table 5: Mentioned Compound Names

| Compound Name |

|---|

| This compound |

| (E)-2-cyano-3-(substituted phenyl)acrylamide |

| Kojic acid |

| A12 (2-cyanopyrrole derivative) |

| 2,4,2′,4′-tetrahydroxy-3-(3-methyl-2-butenyl)-chalcone |

| NK-9717 |

| Brequinar |

| DSM265 |

| Analogue 41 (Quinoline-based) |

| Analogue 43 (Quinoline-based) |

| FK866 |

| Anthranilic acid |

Histone Deacetylase (HDAC) Inhibition

Histone deacetylases (HDACs) are a class of enzymes crucial to the epigenetic regulation of gene expression, and their inhibitors have emerged as a promising class of anticancer agents. mdpi.com Research into novel HDAC inhibitors has explored a variety of chemical scaffolds. Among these, compounds incorporating a pyridine ring have been a subject of interest. For instance, a study focused on pyridine-based HDAC inhibitors identified a lead benzamide (B126) with a cyanopyridyl moiety as a potent, low molecular weight HDAC inhibitor. researchgate.net In this research, the cyano group at the C3-position of the pyridyl core was found to be optimal for HDAC1 inhibition and antiproliferative activity in HCT-116 cells when combined with a methylazetidinyl substituent at the C5-position. researchgate.net

Another study on pyridone-based HDAC inhibitors, which share the pyridyl core, also demonstrated potent inhibitory activity against HDAC enzymes. researchgate.net Specifically, these inhibitors showed notable metabolic stability and selectivity for certain HDAC isoforms. researchgate.net While these studies highlight the potential of pyridine- and cyanopyridine-containing structures in the design of HDAC inhibitors, direct research on the inhibitory activity of this compound or its simple derivatives against HDACs is not extensively documented in the reviewed scientific literature. The combination of a histone deacetylase inhibitor with synthetic triterpenoids, such as derivatives of 2-cyano-3,12-dioxooleana-1,9(11)-dien-28-oic acid, has also been shown to reduce tumorigenesis in mouse models, indicating the broad utility of cyano-containing compounds in cancer research. nih.gov

Table 1: Examples of Pyridine-Containing Histone Deacetylase Inhibitors

| Compound Class | Key Structural Features | Observed Activity |

| Pyridine-based Benzamides | Cyanopyridyl moiety at C3-position | Optimal HDAC1 inhibition and anti-proliferative activity |

| Pyridone-based Inhibitors | Pyridone ring in the core structure | High HDAC inhibition, metabolic stability, and selectivity for Class I and II HDACs |

Mitochondrial Pyruvate (B1213749) Carrier (MPC) Inhibition

The mitochondrial pyruvate carrier (MPC) is a protein complex in the inner mitochondrial membrane that facilitates the transport of pyruvate from the cytosol into the mitochondrial matrix, a critical step linking glycolysis to the tricarboxylic acid (TCA) cycle and oxidative phosphorylation. Inhibition of the MPC is a therapeutic strategy being explored for various conditions, including certain cancers and neurodegenerative diseases. nanobioletters.com

The α-cyanocinnamate scaffold, which is structurally related to this compound, is a well-known class of MPC inhibitors. Research on derivatives of (E)-2-cyano-3-(1-phenyl-1H-indol-3-yl)acrylic acid revealed that modifications to the aromatic and heteroaromatic core structures significantly impact inhibitory activity. Notably, analogues featuring a 4-pyridine core demonstrated poorer activity in promoting cellular lactate (B86563) production, an indicator of MPC inhibition, suggesting that the indole (B1671886) core is important for biological activity.

In a separate study on pyrazole-based MPC inhibitors, the inclusion of a 3-pyridyl group was also found to potentially have a negative effect on inhibitory activity. This suggests that while the cyanoacrylic acid moiety is a key pharmacophore for MPC inhibition, the nature of the aromatic ring system attached to the acrylic acid is a critical determinant of potency. Direct experimental data on the MPC inhibitory activity of this compound itself is limited in the available literature.

Table 2: Structure-Activity Relationship Insights for MPC Inhibitors based on α-Cyanocinnamate Analogs

| Structural Modification | Compound Type | Effect on MPC Inhibitory Activity |

| Replacement of Indole Core with 4-Pyridine | α-cyanocinnamate analog | Poorer activity |

| Inclusion of a 3-Pyridyl Group | Pyrazole-based analog | Potential negative impact on activity |

Angiotensin-Converting Enzyme (ACE) Activation

Angiotensin-converting enzyme 2 (ACE2) is a key enzyme in the renin-angiotensin system, primarily known for its role in cardiovascular regulation. More recently, activators of ACE2 have been investigated for their potential therapeutic effects in a variety of diseases. For instance, the ACE2 activator diminazene (B1218545) aceturate (DIZE) has been shown to mitigate behavioral deficits and neuroinflammatory burden in experimental models of Parkinson's disease. nih.gov However, a thorough review of the scientific literature reveals no studies investigating this compound or its derivatives as activators of angiotensin-converting enzyme.

Viral Protease Inhibition

Viral proteases are essential enzymes for the replication of many viruses, making them attractive targets for antiviral drug development. The search for novel protease inhibitors has led to the exploration of a wide array of chemical structures. For example, derivatives of pyrano[2,3-c]pyrazole have been identified as potential inhibitors of the main protease (Mpro) of coronaviruses. nanobioletters.commdpi.com These compounds, which feature a heterocyclic system that can be considered related to the pyridine structure, have shown inhibitory activity in both in silico and in vitro studies. nanobioletters.commdpi.com

Furthermore, research into 3-cyano-3-aza-β-amino acid derivatives has demonstrated their potential as inhibitors of human cysteine cathepsins, which share mechanistic similarities with some viral proteases. nih.gov Additionally, 2-cyano-3-substituted-amino(phenyl) methylphosphonylacrylates have been synthesized and shown to possess antiviral bioactivities. nih.gov While these findings suggest that the cyano-acrylic and pyridine-like scaffolds can be incorporated into effective viral protease inhibitors, there is no direct evidence in the reviewed literature to indicate that this compound or its direct derivatives have been investigated for this specific activity.

Antimicrobial Activities

Antibacterial Activity

The 2-cyano-3-aryl-acrylic acid framework is present in a number of compounds that have been investigated for their antibacterial properties. For example, a series of (E) 2-cyano-3-(3',4'-dimethoxyphenyl)-2-propenoylamide derivatives were synthesized and evaluated for their antibacterial activity. nih.gov Similarly, 3-aryl-2-cyano-3-hydroxy-acrylic acid derivatives have been disclosed as antimicrobial agents suitable for treating surfaces. google.com

The pyridine moiety itself is a well-established pharmacophore in antibacterial drug discovery. Research on 2-amino-3-cyanopyridine (B104079) derivatives has demonstrated their potential as antibacterial agents against both Gram-positive and Gram-negative bacteria. nih.gov These findings suggest that derivatives of this compound could possess antibacterial properties, though specific studies on this exact compound are not widely reported.

Table 3: Examples of Related Compounds with Antibacterial Activity

| Compound Class | Target Bacteria |

| (E) 2-Cyano-3-(3',4'-dimethoxyphenyl)-2-propenoylamide derivatives | Not specified |

| 3-Aryl-2-cyano-3-hydroxy-acrylic acid derivatives | Not specified |

| 2-Amino-3-cyanopyridine derivatives | E. coli (Gram-negative), B. subtilis (Gram-positive) |

Antifungal Activity

The search for novel antifungal agents has also led to the investigation of compounds structurally related to this compound. A study on 2-cyano-acrylate derivatives containing phosphonyl moieties revealed that some of these compounds exhibit promising antifungal activity against phytopathogenic fungi such as Fusarium graminearum and Cytospora mandshurica. mdpi.com In this study, compounds 2d and 2t were particularly effective. mdpi.com

Furthermore, research on 2-amino-3-cyanopyridine derivatives has also indicated their potential as antifungal agents. nih.gov The presence of both the cyano and pyridine groups in these molecules appears to contribute to their biological activity. While these studies on related structures are promising, direct and extensive research on the antifungal properties of this compound and its simple derivatives is limited in the available scientific literature.

Table 4: Antifungal Activity of Related 2-Cyano-acrylate Derivatives

| Compound | Target Fungi | Inhibition (%) at 50 µg/mL |

| 2d | Fusarium graminearum | 64.5 |

| 2d | Cytospora mandshurica | 60.4 |

| 2t | Fusarium oxysporum | 51.3 |

Anti-Mycobacterial Activity

Derivatives of cyano-containing compounds have been investigated for their potential against mycobacterial infections. google.com Certain cyano derivatives are being explored for their ability to inhibit Nrf2 activity as a therapeutic strategy for treating mycobacterial infections, including tuberculosis. google.com While direct studies on this compound are limited in this specific context, related heterocyclic compounds have shown promise. For instance, a series of novel pyrrole-N-acetic acid derivatives demonstrated potent anti-mycobacterial activity against Mycobacterium smegmatis and Mycobacterium tuberculosis H37Rv. nih.gov Notably, some of these compounds exhibited significant activity against M. tuberculosis with Minimum Inhibitory Concentration (MIC) values as low as 2.97 μM, alongside low cytotoxicity against human cell lines. nih.gov

Anticancer Potential and Cell Line Studies

The pyridine ring is a common feature in many therapeutic agents, and its derivatives, particularly those containing a cyanopyridine moiety, have garnered significant interest for their anticancer properties. nih.govorientjchem.org These compounds have been reported to exhibit cytotoxic activities against a wide array of cancer cell lines. nih.govrsc.org

Research into 3-cyanopyridine (B1664610) derivatives has revealed their potential to inhibit various biological targets crucial for cancer cell proliferation, such as Pim-1 kinase, survivin, and tubulin polymerization. nih.gov For example, certain novel 3-cyanopyridines incorporating an N-acyl hydrazone scaffold have demonstrated significant cytotoxicity against ovarian (A-2780) and breast (MCF-7) cancer cell lines. nih.gov Molecular docking studies suggest that these compounds may act as inhibitors of tubulin and the estrogen receptor. nih.gov

Similarly, a series of 3-cyano-2(1H)-pyridones showed promising activity against non-small-cell lung (HOP-92) and breast cancer (MCF7) cell lines, with some derivatives achieving growth inhibition percentages of up to 54.35%. rsc.org Another study highlighted 2-amino-3-cyanopyridine derivatives that were effective against lung cancer (A549), gastric cancer (MKN45), and breast cancer (MCF7) cell lines, with the presence of bromine or chlorine on the benzene (B151609) ring significantly enhancing the anticancer activity. researchgate.net

Further investigations into cyanopyridone-based compounds identified derivatives with potent dual inhibitory action against VEGFR-2 and HER-2, two important targets in cancer therapy. nih.gov Non-fused cyanopyridones, in particular, showed remarkable activity against MCF-7 and hepatic adenocarcinoma (HepG2) cell lines, with some compounds exhibiting greater potency than the standard drug, taxol. nih.gov The 3-cyano group is believed to play a crucial role in binding to the active sites of these kinases. nih.gov

The table below summarizes the in vitro anticancer activity of various this compound derivatives and related cyanopyridine compounds against several human cancer cell lines.

Table 1: Anticancer Activity of Cyanopyridine Derivatives on Various Cancer Cell Lines

| Compound Class | Cell Line | Activity (IC50 / GI%) | Reference |

|---|---|---|---|

| 3-Cyanopyridine-N-acylhydrazones | A-2780 (Ovarian) | 1.14 - 1.76 µM | nih.gov |

| 3-Cyanopyridine-N-acylhydrazones | MCF-7 (Breast) | 1.14 - 3.38 µM | nih.gov |

| 3-Cyano-2(1H)-pyridones | HOP-92 (Lung) | GI% = 54.35% | rsc.org |

| 3-Cyano-2(1H)-pyridones | MCF-7 (Breast) | GI% = 40.25% | rsc.org |

| 2-Amino-3-cyanopyridines | A549 (Lung) | IC50 = 23.78 µmol/L | researchgate.net |

| 2-Amino-3-cyanopyridines | MKN45 (Gastric) | IC50 = 67.61 µmol/L | researchgate.net |

| 2-Amino-3-cyanopyridines | MCF-7 (Breast) | IC50 = 53.87 µmol/L | researchgate.net |

| Non-fused Cyanopyridones | MCF-7 (Breast) | IC50 = 1.39 - 1.77 µM | nih.gov |

| Non-fused Cyanopyridones | HepG2 (Liver) | IC50 = 2.68 - 2.71 µM | nih.gov |

| 3-Cyano-2-thioxopyridine | A549 (Lung) | Potent Inhibitory Effect | orientjchem.org |

| 3-Cyano-2-oxo-dihydropyridine | A549 (Lung) | Potent Inhibitory Effect | orientjchem.org |

| Benzohydrazide derivative | MCF-7 (Breast) | IC50 = 2 µM | nih.gov |

Anti-Inflammatory and Antioxidant Properties

Derivatives of this compound have also been explored for their anti-inflammatory and antioxidant effects. The inflammatory response involves the production of various mediators, and compounds that can inhibit enzymes like cyclooxygenase (COX), particularly COX-2, are valuable as anti-inflammatory agents. researchgate.net

A study on a flexible 3-cyano-2-pyridone derivative demonstrated significant in vivo anti-inflammatory activity. rsc.org This compound exhibited selective inhibition of the COX-2 enzyme, with an efficacy comparable to the known anti-inflammatory drug nimesulide. researchgate.net Another related compound, (E)-2-cyano-N,3-diphenylacrylamide (JMPR-01), developed from fragments of indomethacin (B1671933) and paracetamol, showed strong anti-inflammatory potential. mdpi.com In in vitro assays using macrophage cultures, JMPR-01 significantly reduced the production of nitrite (B80452) and the pro-inflammatory cytokines IL-1β and TNFα at non-cytotoxic concentrations. mdpi.com Furthermore, in animal models, it demonstrated significant anti-edematogenic activity and reduced leukocyte migration in peritonitis. mdpi.com

In addition to anti-inflammatory effects, some cyanopyridine derivatives have been assessed for their antioxidant capacity. A series of novel 3-cyanopyridines with an N-acyl hydrazine (B178648) scaffold exhibited moderate antioxidant activity in both DPPH and metal chelation assays. nih.gov

The table below presents findings on the anti-inflammatory and antioxidant properties of these derivatives.

Table 2: Anti-inflammatory and Antioxidant Activity of Cyanopyridine Derivatives

| Compound/Derivative | Assay/Model | Key Finding | Reference |

|---|---|---|---|

| 3-Cyano-2-pyridone derivative | In vivo paw edema | 46.90% inhibition of paw edema (Comparable to Nimesulide) | researchgate.net |

| (E)-2-cyano-N,3-diphenylacrylamide (JMPR-01) | Macrophage culture | Significant reduction of Nitrite, IL-1β, and TNFα | mdpi.com |

| (E)-2-cyano-N,3-diphenylacrylamide (JMPR-01) | In vivo paw edema | Significant edema reduction | mdpi.com |

| (E)-2-cyano-N,3-diphenylacrylamide (JMPR-01) | In vivo peritonitis | Reduced leukocyte migration by up to 90.5% | mdpi.com |

| 3-Cyanopyridine-N-acylhydrazones | DPPH assay | Moderate antioxidant capacity | nih.gov |

| 3-Cyanopyridine-N-acylhydrazones | Metal chelation assay | Moderate antioxidant capacity | nih.gov |

Antiviral Activity

The search for new antiviral agents has led to the investigation of various heterocyclic compounds, including derivatives of this compound. nih.gov The development of host-based therapies is an emerging strategy, and targeting host enzymes like deubiquitinases (DUBs) has shown promise. nih.gov

A library of 2-cyano-3-acrylamide small-molecule DUB inhibitors was screened for anti-infective activity against intracellular pathogens, including murine norovirus (MNV). nih.gov One compound, designated C6, was identified as a potent inhibitor of MNV replication in macrophages, with minimal toxicity to the host cells. nih.gov The antiviral effect of C6 was observed to occur between 4 and 8 hours post-infection, suggesting interference with the viral replication stage of the life cycle. nih.gov

Furthermore, other pyridine-based structures have demonstrated a broad spectrum of antiviral activities. researchgate.net For instance, certain 2-pyridone nucleoside analogues have been reported to be active against Hepatitis C (HCV), Hepatitis B (HBV), Herpes Simplex Virus 1 (HSV-1), and Influenza viruses (H5N1 and H1N1). researchgate.net Patents have also been filed for cyano derivatives intended for the treatment of viral infections, among other conditions. google.com

Mechanism of Action Studies

Molecular Docking and Binding Affinity Predictions

Molecular docking is a computational technique used to predict the preferred orientation and conformation of a ligand when bound to a target molecule, such as a protein. nih.gov These simulations provide critical insights into the binding affinity, which is often expressed as the free energy of binding (ΔG) and the inhibition constant (Ki). nih.gov Lower free binding energy values suggest a higher affinity between the ligand and its target. nih.gov

While specific docking studies for 2-Cyano-3-(3-pyridinyl)acrylic acid are not extensively detailed in the available literature, research on analogous compounds provides a strong predictive framework. For instance, the structurally related compound (E)-2-cyano-N,3-diphenylacrylamide (JMPR-01) was docked against several inflammatory targets. nih.govmdpi.com The results indicated a significant binding affinity, particularly for inducible nitric oxide synthase (iNOS) and phosphodiesterase 4B (PDE4B), where it showed a greater affinity than the co-crystallized inhibitors. nih.gov

Table 1: Predicted Binding Affinities of an Analogous Compound (JMPR-01) Against Various Molecular Targets This table is based on data for the related compound (E)-2-cyano-N,3-diphenylacrylamide and is illustrative of the potential interactions of cyano-acrylic acid derivatives.

| Molecular Target | Binding Free Energy (ΔG) kcal/mol | Inhibition Constant (Ki) µM |

|---|---|---|

| LT-A4-H | -8.54 | 2.01 |

| PDE4B | -9.05 | 0.81 |

| COX-2 | -9.23 | 0.58 |

| 5-LOX | -7.53 | 11.80 |

Source: Adapted from data on (E)-2-cyano-N,3-diphenylacrylamide (JMPR-01). nih.gov

Covalent vs. Non-Covalent Inhibition Mechanisms

The 2-cyanoacrylamide moiety present in this compound is a key functional group that allows for a special type of inhibition known as reversible covalent inhibition. nih.govnih.gov

Non-Covalent Inhibition : This is the most common mechanism for drug action, involving intermolecular forces such as hydrogen bonds, electrostatic interactions, and van der Waals forces. These interactions are reversible, and the inhibitor can freely associate and dissociate from the target protein.

Covalent Inhibition : In this mechanism, the inhibitor forms a stable, covalent bond with the target protein, often leading to irreversible inactivation. nih.gov While highly potent, irreversible inhibitors can carry a risk of off-target toxicity due to permanent modification of other proteins. nih.govnih.gov

Reversible Covalent Inhibition : This mechanism combines the advantages of both. The cyano group in 2-cyanoacrylamide acts as an electrophilic "warhead" that can be attacked by a nucleophilic amino acid residue (like cysteine) in the target's binding site. nih.govyoutube.com This forms a covalent bond, but one that is reversible and can be broken, typically through hydrolysis. youtube.com This allows for the high potency and prolonged action associated with covalent inhibitors while mitigating the risks of permanent protein modification. nih.govnih.gov The nitrile group is an attractive warhead for this purpose and has been increasingly utilized in the design of such inhibitors. rsc.org

Studies on imidazopyridine derivatives containing a 2-cyanoacrylamide moiety demonstrated their potential as reversible covalent inhibitors of Transforming growth factor beta-activated kinase 1 (TAK1). nih.gov The reversibility was confirmed by observing the reaction with β-mercaptoethanol. nih.gov This suggests that this compound likely shares this capacity for reversible covalent interaction.

Interaction with Specific Molecular Targets and Pathways

The chemical structure of this compound makes it a candidate for interacting with several key biological targets and signaling pathways implicated in disease.

TAK1 (Transforming growth factor beta-activated kinase 1) : As a key regulator of the NF-κB and mitogen-activated protein kinase (MAPK) signaling pathways, TAK1 is a crucial target in cancer and inflammation research. nih.gov Derivatives of 2-cyanoacrylamide have been synthesized and shown to be potent inhibitors of TAK1, inducing apoptosis in cancer cells. nih.gov A derivative featuring a 2-cyano-3-(6-methylpyridin-2-yl)acrylamide structure exhibited a strong TAK1 inhibitory activity with an IC₅₀ of 27 nM. nih.gov

JAK3 (Janus Kinase 3) : Cyanoacrylamide-based compounds have been identified as selective inhibitors of JAK3, a kinase involved in immune cell signaling. researchgate.net By forming a covalent bond with a non-catalytic cysteine residue, these inhibitors achieve high selectivity over other JAK family members. researchgate.net

Inflammatory Enzymes (COX-2, iNOS) : As suggested by docking studies on the analog JMPR-01, there is a high probability of interaction with pro-inflammatory enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). nih.govmdpi.com Inhibition of these enzymes is a cornerstone of anti-inflammatory therapy.

VEGFR-2 and HER-2 : Cyanopyridone derivatives have been investigated as dual inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Human Epidermal Growth Factor Receptor 2 (HER-2), both of which are critical targets in oncology. mdpi.com

The inhibition of these targets can modulate critical cellular processes, including inflammation, immune response, cell survival, and proliferation.

Hydrogen Bonding and Electrostatic Interactions in Biological Recognition

Beyond potential covalent bonding, the specific arrangement of functional groups in this compound dictates its non-covalent interactions, which are crucial for initial binding and orientation within a protein's active site.

Hydrogen Bonding : The molecule possesses multiple sites for hydrogen bonding. The carboxylic acid group (-COOH) can act as both a hydrogen bond donor (from the hydroxyl group) and acceptor (at the carbonyl oxygen). nih.govresearchgate.net The nitrogen atom in the pyridine (B92270) ring and the nitrogen of the cyano group (-C≡N) can both act as hydrogen bond acceptors. mdpi.commdpi.com Crystal structure analyses of similar compounds confirm that molecules with these features often form dimers through strong O—H⋯O hydrogen bonds between their carboxyl groups. nih.govresearchgate.netnih.gov

Electrostatic and π-Interactions : The pyridine ring and the acrylic acid system contain delocalized π-electrons. These can engage in π–π stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in a binding pocket. nih.govmdpi.com This type of interaction was observed in the crystal structure of a related dimethoxyphenyl acrylic acid derivative, which formed columns stabilized by π–π interactions. nih.govnih.gov

These non-covalent forces work in concert to guide the inhibitor into the active site, holding it in the correct orientation for a potential reversible covalent reaction to occur, thereby ensuring high affinity and specificity.

Table 2: Potential Molecular Interactions and Targets for this compound

| Functional Group | Potential Interaction Type | Potential Interacting Residues/Targets |

|---|---|---|

| 2-Cyanoacrylamide | Reversible Covalent Bond | Cysteine (in TAK1, JAK3) |

| Carboxylic Acid | Hydrogen Bond (Donor/Acceptor) | Serine, Threonine, Arginine, Lysine |

| Pyridine Ring | Hydrogen Bond (Acceptor), π-π Stacking | Asparagine, Glutamine, Phenylalanine, Tyrosine |

| Cyano Group | Hydrogen Bond (Acceptor), Dipole-Dipole | Polar amino acids |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Influence of Substituent Position and Electronic Effects on Bioactivity

The placement and electronic nature of substituents on the aromatic rings of acrylic acid derivatives are critical determinants of their biological activity. Studies on analogous compounds consistently show that even minor changes can lead to significant shifts in potency and selectivity.

For instance, in a series of 1,5-dihydrobenzo[e] taylorandfrancis.comnih.govoxazepin-2(3H)-ones, modifying the substituents on the aromatic ring demonstrated clear SAR trends. Varying the position of a sulfonamide group from meta to ortho or para confirmed that the meta position was optimal for activity. mdpi.com Similarly, research on 3-cyano-2-substituted pyridine (B92270) derivatives found that introducing a halogen atom to the phenyl group at the 4-position of the pyridone ring enhanced anticancer activity by improving lipophilicity. ekb.eg

The electronic properties of these substituents—whether they are electron-donating or electron-withdrawing—play a pivotal role. In studies of 2-phenylacrylonitriles, a related class of compounds, the electronic nature of substituents was a key factor in their cytotoxicity against cancer cell lines. nih.gov For nicotinic receptor ligands based on a pyridine core, substitutions at the 5' and 6' positions of the pyridine ring led to a wide range of binding affinities, with a 5'-vinyl-6'-chloro substituted analogue being the most potent. nih.gov This highlights that a combination of electronic and steric factors governs the interaction with biological targets.

Table 1: Effect of Substituent Modifications on Biological Activity

| Parent Scaffold/Series | Modification | Effect on Bioactivity |

|---|---|---|

| 1,5-Dihydrobenzo[e] taylorandfrancis.comnih.govoxazepin-2(3H)-one | Moved sulfonamide from meta to ortho/para position | Confirmed meta-substitution as optimal for activity. mdpi.com |

| 3-Cyano-2-pyridone Derivatives | Added halogen to the C4-phenyl group | Enhanced anticancer activity by increasing lipophilicity. ekb.eg |

| 3-(2-aminoethoxy)pyridine | Added 5'-vinyl-6'-chloro groups | Increased binding affinity for nicotinic receptors significantly. nih.gov |

| 4-Substituted 3-amino-1,2,5-oxadiazole | 3,4-disubstitution on the 4-phenyl moiety | Strong dependence of antiplasmodial activity and selectivity on the substitution pattern. mdpi.com |

Steric Hindrance and its Impact on Biological Activity

Steric hindrance refers to the repulsive forces that arise when atoms are forced closer together than their van der Waals radii allow. numberanalytics.com In drug design, bulky substituents can physically block a molecule from fitting into its biological target's binding site, thereby reducing or abolishing its activity. numberanalytics.com

This principle has been observed in studies of compounds structurally related to 2-Cyano-3-(3-pyridinyl)acrylic acid. In the development of high-affinity ligands for opioid receptors, large N-substituents on pyridinyl isosteres created steric constraints that prevented them from adopting the expected binding mode. nih.gov This suggests that while certain modifications may be electronically favorable, they can be detrimental if they introduce excessive steric bulk, necessitating an alternative binding mode or a rearrangement of the target protein. nih.gov

Similarly, when evaluating quinolinehydroxamic acids, a comparison of derivatives revealed that a cyano group was disfavored at the C2' position of a C3-phenyl group, likely due to steric clashes that diminished activity. taylorandfrancis.com The size and shape of molecules are therefore critical factors that influence their ability to interact effectively with biological targets. numberanalytics.com

Role of Cyano Group in Enhancing Activity and Selectivity

The cyano (-C≡N) group is a small, linear, and strongly electron-withdrawing moiety that plays a multifaceted role in medicinal chemistry. nih.gov It is present in over 60 approved small-molecule drugs. nih.gov In the context of this compound and its derivatives, the cyano group is crucial for modulating reactivity, binding, and selectivity.

Enhancing Reactivity and Covalent Bonding: The electron-withdrawing nature of the cyano group increases the electrophilicity of the acrylic system, making it a Michael acceptor. This feature is exploited in the design of both reversible and irreversible covalent inhibitors. nih.gov For example, 2-cyanoacrylamide moieties have been used to create novel TAK1 inhibitors that can form a reversible covalent bond with cysteine residues in the target protein. nih.gov This reversibility can offer advantages over irreversible inhibitors, which may react non-specifically and cause adverse effects. nih.gov

Improving Binding and Selectivity: The cyano group can act as a hydrogen bond acceptor, helping to orient the ligand within the target's binding site. This was observed in the binding of certain inhibitors to enzymes like AChE, BuChE, and MAO-A, where the cyano group was essential for proper positioning through hydrogen bond formation. taylorandfrancis.com In other cases, the polar interaction of the cyano group with specific amino acid residues, such as asparagine, contributes to potent inhibitory activity. taylorandfrancis.com

Modulating Physicochemical Properties: The inclusion of a cyano group can also improve the pharmacokinetic profile of drug candidates. nih.gov Furthermore, modifying a system with cyano groups can favorably alter its electronic properties, such as the energy band of a photocatalyst, to enhance specific reactions. mdpi.com

Table 2: Functions of the Cyano Group in Bioactive Molecules

| Function | Mechanism | Example |

|---|---|---|

| Enhanced Reactivity | The electron-withdrawing nature makes the α,β-unsaturated system a better Michael acceptor. nih.gov | 2-cyanoacrylamide derivatives as reversible covalent TAK1 inhibitors. nih.gov |

| Ligand Positioning | Acts as a hydrogen bond acceptor to interact with amino acid residues. taylorandfrancis.com | Essential for positioning ligands in the binding sites of AChE, BuChE, and MAO-A. taylorandfrancis.com |

| Increased Potency | Forms polar interactions with specific residues in the target's active site. taylorandfrancis.com | Polar interaction with Asn282 found to be beneficial for potent A2B AR inhibitory activity. taylorandfrancis.com |

Contribution of Pyridine Ring Modifications to Pharmacological Profile

The pyridine ring is a common scaffold in medicinal chemistry, valued for its ability to engage in hydrogen bonding and other key interactions within biological targets. ekb.egtjnpr.org Modifications to this ring system in acrylic acid derivatives can profoundly impact their pharmacological profile.

Systematic modification of the pyridine ring is a common strategy to enhance potency and improve properties like solubility. In one study, analogues of the nicotinic receptor agonist 3-(2-aminoethoxy)pyridine were synthesized with various substituents on the pyridine ring. nih.gov The results showed a wide range of binding affinities, with Kᵢ values from 0.076 to 319 nM. nih.gov The most potent compound featured 5'-vinyl and 6'-chloro substitutions, demonstrating that targeted modifications can dramatically improve ligand-receptor interactions. nih.gov

In another example, replacing a biphenyl (B1667301) group with various pyridinyl isosteres was explored to identify opioid receptor ligands with improved aqueous solubility. nih.gov This approach led to compounds with binding affinities that were up to fivefold higher than the lead compound, underscoring the value of the pyridine ring as a bioisostere for other aromatic systems. nih.gov The diverse biological activities associated with 3-cyano-2-oxa-pyridines, including cardiotonic, antimicrobial, and anticancer effects, further illustrate the versatility of the substituted pyridine template in drug design. ekb.egekb.eg

Table 3: Impact of Pyridine Ring Modifications on Nicotinic Receptor Binding

| Compound Modification (Analogues of 3-(2-aminoethoxy)pyridine) | Binding Affinity (Kᵢ, nM) |

|---|---|

| Parent Compound | 26 nih.gov |

| 5'-vinyl-6'-chloro substituted | 0.076 nih.gov |

Correlation Between Electronic Properties and Biological Outcomes

Quantitative structure-activity relationship (QSAR) models are computational tools used to correlate the chemical structure of compounds with their biological activity. nih.gov These models can predict the activity of new compounds and provide insights into the structural features that are most important for efficacy. Electronic properties are often key descriptors in these models.

For a series of 2-phenylacrylonitriles, a QSAR approach was used to generate a predictive model for cytotoxicity against breast cancer cells. nih.gov This type of model focuses on identifying differences in the structural and electronic features of ligands that correlate with variations in their observed biological effects, without making assumptions about the specific biological target. nih.gov

Similarly, for a series of newly synthesized 3-cyano-2-oxa-pyridine derivatives, researchers analyzed reactivity descriptors calculated through computational methods. tjnpr.org These included the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), the energy band gap (ΔE), electronegativity (χ), and chemical hardness (η). The study found that the results from this molecular modeling were consistent with the experimental outcomes of the biological evaluation, indicating a strong correlation between the electronic properties of the molecules and their cytotoxic activity. tjnpr.org Such studies demonstrate that electronic parameters are powerful predictors of biological outcomes and are invaluable in the rational design of new therapeutic agents.

Advanced Applications and Materials Science

Use in Dye-Sensitized Solar Cells (DSSCs) as Sensitizers

The cyanoacrylic acid group is a cornerstone in the design of organic dyes for Dye-Sensitized Solar Cells (DSSCs), often referred to as Grätzel cells. In these photoelectrochemical systems, the dye molecule is responsible for absorbing sunlight and injecting electrons into a wide-bandgap semiconductor, typically titanium dioxide (TiO2). The 2-cyano-3-(3-pyridinyl)acrylic acid structure serves as an excellent anchor and electron acceptor for this purpose.

The primary role of the cyanoacrylic acid moiety is to act as an electron-accepting and anchoring group. It chemisorbs onto the TiO2 surface, creating a strong electronic coupling that facilitates the efficient transfer of photoexcited electrons from the dye's lowest unoccupied molecular orbital (LUMO) to the semiconductor's conduction band. The pyridine (B92270) ring, in this context, acts as part of the π-conjugated bridge that connects an electron-donating part of the dye to the cyanoacrylic acid acceptor, a system often described by the D-π-A (Donor-π-Acceptor) framework.

However, research has highlighted potential stability issues with the cyanoacrylic acid group. It can be susceptible to photoisomerization, a process that competes with the desired electron injection and can alter the dye's arrangement and attachment to the semiconductor surface. nih.gov Furthermore, the presence of water and UV light can lead to the degradation of cyanoacrylic acid-based sensitizers. mdpi.com This degradation may involve the desorption of the dye from the TiO2 surface and the transformation of the cyanoacrylic acid unit, which can diminish the long-term performance of the solar cell. mdpi.com

Despite these challenges, the versatility and effectiveness of the cyanoacrylic acid group mean it remains a focus of research. Studies on related compounds, such as oligothiophene cyanoacrylic acid derivatives, demonstrate how molecular structure modifications can influence performance. For instance, the number and position of cyanoacrylic groups can affect the solar cell's efficiency, open-circuit voltage, and fill factor.

| Dye Structure Feature | Impact on DSSC Performance | Reference |

| Cyanoacrylic Acid Group | Acts as an electron acceptor and anchors the dye to the TiO2 semiconductor surface, facilitating electron injection. | nih.govmdpi.com |

| Photoisomerization | A potential photolability where the cyanoacrylic acid group changes isomeric form, competing with electron injection and potentially altering surface arrangement. | nih.gov |

| Degradation | In the presence of water and UV light, the sensitizer can desorb from the TiO2 surface and the cyanoacrylic acid group can be chemically transformed, reducing cell efficiency. | mdpi.com |

| Molecular Structure | The overall structure of the dye, including the length of conjugated chains and number of anchoring groups, significantly affects absorbance and power conversion efficiency. |

Application in Coatings and Adhesives

While specific commercial applications of this compound in coatings and adhesives are not widely documented, the compound's constituent functional groups—cyanoacrylate and acrylic acid—are fundamental to these industries. The presence of these groups suggests its potential utility in formulating high-performance materials.

The cyanoacrylate moiety is the basis for "superglues" or instant adhesives. Monomers of this type undergo extremely rapid anionic polymerization when exposed to weak bases, such as the trace amounts of moisture present on most surfaces. pcbiochemres.com This reaction forms a strong, durable polymer film that bonds substrates together quickly. The incorporation of a pyridinyl group into a cyanoacrylate monomer could modify the polymer's properties, potentially influencing adhesion, thermal stability, and chemical resistance.

The acrylic acid component is a key monomer used in the production of a vast range of polymers for coatings and adhesives. nih.gov Acrylic polymers are known for their excellent weather resistance, clarity, and durability. nih.gov The carboxylic acid group in acrylic acid enhances adhesion to polar substrates like metal and glass and can be used for cross-linking to improve the cohesive strength and water resistance of the final product. Therefore, this compound could function as a specialty monomer in acrylic-based formulations, where the pyridine ring could introduce unique functionalities such as altered surface properties or antimicrobial characteristics.

| Functional Group | Role in Coatings & Adhesives | Potential Contribution of this compound |

| Cyanoacrylate | Rapid anionic polymerization initiated by surface moisture to form strong adhesive bonds. | Could act as a monomer for instant adhesives with modified properties due to the pyridinyl group. |

| Acrylic Acid | Forms the backbone of durable, weather-resistant polymers; the carboxyl group promotes adhesion and allows for cross-linking. | Could be incorporated into acrylic resins for coatings, potentially enhancing adhesion, durability, and adding specific functionality from the pyridine ring. |

Role as Building Blocks for Specialty Polymers and Resins

The trifunctional nature of this compound makes it a highly promising monomer for creating specialty polymers and resins with tailored properties. Polymerization can be directed through different parts of the molecule, leading to materials with unique characteristics.

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Routes with Improved Efficiency and Sustainability

Current synthetic methods for 2-Cyano-3-(3-pyridinyl)acrylic acid, while established, present opportunities for improvement in terms of yield, cost-effectiveness, and environmental impact. Future research is directed towards developing greener synthetic strategies. This includes the exploration of novel catalysts, solvent-free reaction conditions, and the use of renewable starting materials to create a more sustainable manufacturing process. The goal is to develop a synthesis that is not only more efficient but also aligns with the principles of green chemistry, minimizing waste and energy consumption.

In-depth Toxicological and Safety Profile Assessments (Pre-clinical Focus)

A comprehensive understanding of the toxicological profile of this compound is paramount for its potential therapeutic applications. Future pre-clinical research will need to focus on in-depth safety assessments. This involves a battery of tests to determine its potential for cytotoxicity, genotoxicity, and other adverse effects in various biological systems. These studies are crucial for establishing a preliminary safety profile before any consideration for further development.

Exploration of New Biological Targets and Therapeutic Areas

While initial research has identified certain biological activities, the full therapeutic potential of this compound remains largely untapped. Future investigations will aim to identify new biological targets for this compound and its analogs. This involves high-throughput screening against a wide range of enzymes, receptors, and other cellular components to uncover novel mechanisms of action. Such discoveries could open up new therapeutic avenues in areas beyond its current scope of research.

Design and Synthesis of Prodrugs or Advanced Delivery Systems

To enhance the pharmacokinetic properties of this compound, the design and synthesis of prodrugs and the development of advanced delivery systems are promising research directions. Prodrugs can be designed to improve solubility, stability, and bioavailability, releasing the active compound at the target site. Additionally, formulating the compound within nanoparticles, liposomes, or other drug delivery vehicles could improve its therapeutic efficacy and reduce potential side effects by enabling targeted delivery.

Further Computational Modeling for Rational Drug Design and Material Innovation

Computational modeling and molecular docking studies are powerful tools for accelerating the discovery and optimization process. Future research will leverage these techniques for the rational design of new derivatives of this compound with enhanced biological activity or novel material properties. By simulating the interaction of these compounds with their biological targets or within a material matrix, researchers can predict their efficacy and guide synthetic efforts, saving time and resources.

Expansion of Structure-Activity Relationship Studies to Broader Chemical Space

A systematic exploration of the structure-activity relationship (SAR) is fundamental to optimizing the properties of this compound. Future research will focus on expanding the current SAR studies by synthesizing and evaluating a broader range of analogs. This involves systematically modifying different parts of the molecule to understand how these changes affect its biological activity or material characteristics. The data generated from these studies will be invaluable for the rational design of next-generation compounds with superior performance.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Cyano-3-(3-pyridinyl)acrylic acid, and how can reaction conditions be optimized for high yield?

- Methodological Answer : The compound can be synthesized via Knoevenagel condensation, where a cyanoacetate derivative reacts with 3-pyridinecarboxaldehyde in the presence of a base catalyst (e.g., piperidine). Solvent choice (e.g., ethanol or DMF) and temperature control (60–80°C) are critical for yield optimization. Post-synthesis purification via recrystallization or column chromatography ensures high purity. Similar methodologies are employed for structurally related acrylonitrile derivatives .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing purity and structural integrity?

- Methodological Answer :

- NMR Spectroscopy : and NMR confirm the acrylonitrile backbone and pyridinyl substituents.

- Mass Spectrometry (MS) : High-resolution MS (e.g., [M] at m/z 600.1036) validates molecular weight and fragmentation patterns .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity, using acetonitrile/water gradients for elution.

- Elemental Analysis : Matches calculated vs. experimental C, H, N, S percentages to confirm stoichiometry .

Q. What thermodynamic measurements are essential for understanding phase behavior, and what experimental setups are recommended?

- Methodological Answer : Low-temperature adiabatic calorimetry (e.g., TAU-10 calorimeter) measures heat capacities (5–370 K) to derive entropy () and enthalpy () values. Polynomial fits to experimental data enable calculation of standard thermodynamic functions in condensed and gas phases .

Q. What are the best practices for handling and storing this compound to prevent degradation?

- Methodological Answer : Store at −80°C to −20°C under inert gas (N or Ar) in amber glass vials to mitigate moisture and light sensitivity. Use desiccants (e.g., silica gel) in storage containers. For solubility, pre-warm solvents (37°C) with ultrasonic agitation .

Advanced Research Questions

Q. How can density functional theory (DFT) predict electronic properties, and how do these compare with experimental UV-Vis data?

- Methodological Answer :

- Computational Protocol : Optimize geometry at the B3LYP/6-31G(d) level. Calculate HOMO-LUMO gaps, ionization potentials, and excitation energies using time-dependent DFT (TD-DFT).

- Experimental Validation : UV-Vis spectroscopy in DMSO (λ~380–550 nm) correlates with theoretical absorption maxima. Discrepancies >10 nm suggest solvent effects or aggregation, requiring re-optimization with polarizable continuum models (PCM) .

Q. What strategies resolve contradictions between computational predictions and experimental photophysical data?

- Methodological Answer :

- Error Analysis : Check basis set adequacy (e.g., upgrade to def2-TZVP for transition metals).

- Solvent Corrections : Include explicit solvent molecules or PCM in simulations.

- Experimental Replication : Verify sample purity via HPLC and control ambient conditions (O, humidity) during measurements .

Q. How do supramolecular interactions influence crystal packing, and what techniques analyze these effects?

- Methodological Answer :

- X-ray Crystallography : Resolve π-π stacking between pyridinyl rings and hydrogen bonding (e.g., COOH···N interactions) at 120 K. Refinement software (e.g., SHELXL) models thermal parameters and occupancy .

- Hirshfeld Surface Analysis : Quantify intermolecular contacts (e.g., C···H, N···H) using CrystalExplorer .

Q. How does introducing electron-withdrawing groups (EWGs) in derivatives affect charge transfer in organic photovoltaics?

- Methodological Answer :

- Device Fabrication : Incorporate derivatives (e.g., thiophenyl-substituted analogues) as sensitizers in dye-sensitized solar cells (DSSCs).

- Performance Metrics : Measure (open-circuit voltage) and (free energy for electron injection). EWGs lower LUMO levels, enhancing by 0.1–0.2 eV, as shown in comparative studies of cyanoacrylic acid derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings